molecular formula C16H14N2O4S B2715393 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE CAS No. 823829-44-3

4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE

Cat. No.: B2715393
CAS No.: 823829-44-3
M. Wt: 330.36
InChI Key: DHIJCRISWSWYQG-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a furan ring, a phenylsulfonyl group, and a prop-2-enylamino group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step involves the coupling of a furan derivative with the oxazole intermediate.

    Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Amination: The prop-2-enylamino group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the prop-2-enylamino group can be oxidized under appropriate conditions.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the phenylsulfonyl group may yield phenyl derivatives.

Scientific Research Applications

4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan, phenylsulfonyl, and prop-2-enylamino groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furyl)-4-(methylsulfonyl)-5-(prop-2-enylamino)-1,3-oxazole: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

    2-(2-Furyl)-4-(phenylsulfonyl)-5-(methylamino)-1,3-oxazole: Similar structure but with a methylamino group instead of a prop-2-enylamino group.

Uniqueness

The uniqueness of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE lies in the combination of its functional groups, which can impart specific chemical and biological properties. The presence of the phenylsulfonyl group, in particular, can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-2-10-17-15-16(18-14(22-15)13-9-6-11-21-13)23(19,20)12-7-4-3-5-8-12/h2-9,11,17H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIJCRISWSWYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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